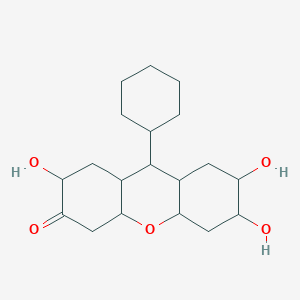
9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with suitable hydroxylated intermediates in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the xanthene core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high yield and purity.
化学反応の分析
Types of Reactions
9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biomolecules. These interactions can modulate biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
9-Phenyl-2,3,7-trihydroxy-6-fluorone: Known for its use as an acid colorimetric reagent.
1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione: A cyclic polyamide with notable biological activities.
Uniqueness
9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one is unique due to its specific arrangement of hydroxyl groups and the presence of a cyclohexyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C19H30O5 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
9-cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one |
InChI |
InChI=1S/C19H30O5/c20-13-6-11-17(8-15(13)22)24-18-9-16(23)14(21)7-12(18)19(11)10-4-2-1-3-5-10/h10-15,17-22H,1-9H2 |
InChIキー |
DEARKMNDHPQUNK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2C3CC(C(CC3OC4C2CC(C(=O)C4)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


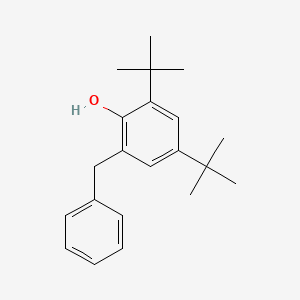
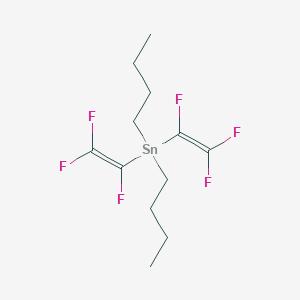
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)

![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)
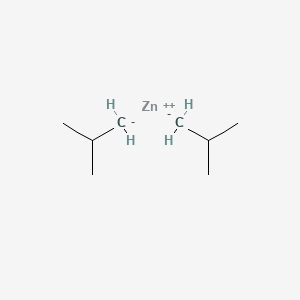
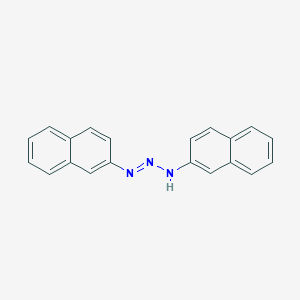
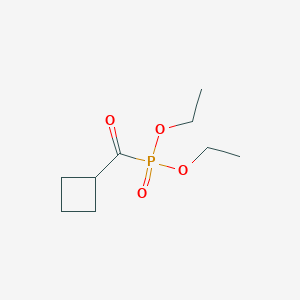
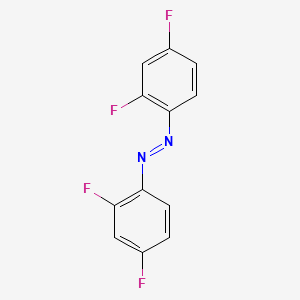
![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
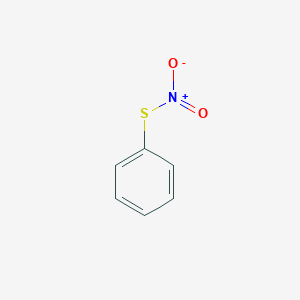
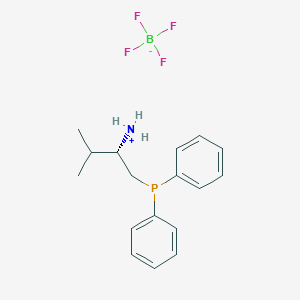

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
